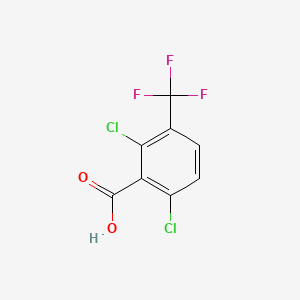

2,6-dichloro-3-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNSEKNHEIXBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470518 | |

| Record name | 2,6-dichloro-3-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25922-41-2 | |

| Record name | 2,6-Dichloro-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25922-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-3-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,6-dichloro-3-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-dichloro-3-(trifluoromethyl)benzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core heavily functionalized with potent electron-withdrawing groups: two chlorine atoms positioned ortho to the carboxyl group and a trifluoromethyl group at the meta position. This specific substitution pattern imparts significant and distinct physical and chemical properties, making it a valuable, albeit specialized, intermediate in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. The steric hindrance from the ortho-substituents and the profound electronic effects of the halogens govern its reactivity, solubility, and acidity. This guide provides a comprehensive overview of its core physical properties, grounded in both reported data and expert analysis of its chemical structure, to support its application in research and development.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. It is critical to note that while some properties like melting point have been determined experimentally, others, such as boiling point and pKa, are often reported as computationally predicted values in commercial databases. These predictions are based on established algorithms and provide a reliable estimate in the absence of experimental data.

| Property | Value | Source(s) |

| CAS Number | 25922-41-2 | [1][2][3] |

| Molecular Formula | C₈H₃Cl₂F₃O₂ | [1][2] |

| Molecular Weight | 259.01 g/mol | [1] |

| Physical Form | White to off-white powder or crystals | |

| Melting Point | 98-102 °C | [2] |

| Boiling Point | 301.4 ± 42.0 °C (Predicted) | [2] |

| Density | 1.625 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.17 ± 0.25 (Predicted) | [2] |

Molecular Structure and Spectroscopic Profile

The arrangement of atoms and functional groups dictates the entirety of a molecule's behavior. The structure of this compound is key to understanding its properties.

Caption: 2D structure of this compound.

Expert Analysis of Expected Spectroscopic Features

While experimental spectra for this specific compound are not widely published, its structure allows for a robust prediction of its key spectroscopic features. This analysis is crucial for confirming the identity and purity of synthesized material.

-

¹H NMR: The spectrum is expected to be simple in the aromatic region. Due to the substitution pattern, there are only two aromatic protons. These protons are on adjacent carbons (C4 and C5) and would appear as a pair of doublets due to coupling with each other. The proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: A total of 8 distinct carbon signals are expected, as there is no molecular symmetry. Key expected signals include: the carboxyl carbon (~165-170 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling, ~120-125 ppm), and six unique aromatic carbon signals, with those bonded to the electron-withdrawing Cl and CF₃ groups being significantly influenced.[4]

-

¹⁹F NMR: The spectrum should show a single, strong singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic peaks of the carboxylic acid group: a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700-1730 cm⁻¹. Additional peaks corresponding to aromatic C-H, C-Cl, and C-F stretches would also be present.[5]

Acidity and pKa

The acidity of a carboxylic acid is one of its most important properties, dictating its behavior in different pH environments and its suitability for various reactions.

Predicted pKa: 1.17 ± 0.25

Causality Behind the High Acidity

The predicted pKa value indicates that this compound is an exceptionally strong organic acid. This is a direct consequence of the powerful electron-withdrawing groups on the aromatic ring. For context, the pKa of unsubstituted benzoic acid is approximately 4.2. The enhanced acidity arises from the stabilization of its conjugate base, the carboxylate anion.

-

Inductive Effect: The two chlorine atoms and the trifluoromethyl group are highly electronegative. They pull electron density away from the aromatic ring through the sigma bonds (the inductive effect).

-

Anion Stabilization: This withdrawal of electron density is transmitted to the carboxylate group, delocalizing the negative charge and making the anion more stable.

-

Energetics: A more stable conjugate base corresponds to a stronger acid, as the equilibrium of the dissociation reaction is shifted further towards the products (the proton and the carboxylate anion). The presence of three potent withdrawing groups, two of which are in the ortho positions, creates a powerful cumulative effect, leading to the predicted pKa value that is approximately three orders of magnitude more acidic than benzoic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for accurately determining pKa values.[6] It measures the change in pH of a solution of the acid as a titrant (a strong base) is added incrementally.

Objective: To determine the pKa of the analyte by identifying the half-equivalence point of the titration curve.

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized water

-

Inert gas (Nitrogen or Argon) for purging

Procedure:

-

Preparation: Accurately weigh approximately 26 mg (0.1 mmol) of the acid and dissolve it in ~50 mL of deionized water in the beaker. If solubility is low, a co-solvent like methanol can be used, but the result will be an apparent pKa (pKaapp) for that specific solvent mixture.[6]

-

Inert Atmosphere: Place the beaker on the magnetic stirrer, add the stir bar, and begin gentle stirring. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration.[7]

-

Setup: Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution.

-

Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[7]

-

Endpoint: Continue adding titrant until the pH shows a large, abrupt jump (the equivalence point) and then continue for several more additions to fully define the curve.

-

Analysis: Plot the recorded pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the volume of NaOH at the equivalence point (the steepest part of the curve, or the peak of the first derivative plot, d(pH)/dV).

-

The half-equivalence point is exactly half of this volume.

-

The pKa is equal to the pH of the solution at the half-equivalence point.[7]

-

Solubility Profile

The solubility of a compound is a critical parameter for drug development, formulation, and reaction chemistry. The structure of this molecule—containing both a polar, ionizable group and a large, hydrophobic halogenated ring—suggests a nuanced solubility profile.

Structural Analysis of Solubility

-

Aqueous Solubility: Expected to be low in neutral water. While the carboxylic acid group is polar and can hydrogen bond, the large, nonpolar dichlorotrifluoromethylphenyl moiety dominates, leading to overall hydrophobicity.

-

Organic Solvent Solubility: Expected to be readily soluble in common organic solvents such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane), and polar aprotic solvents (DMSO, DMF) due to its organic character.[8]

-

Aqueous Base Solubility: Expected to be highly soluble in aqueous bases like sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃). The acid reacts with the base to form the corresponding sodium carboxylate salt, which is ionic and therefore readily solvated by water.[9][10]

Experimental Workflow: Qualitative Solubility Assessment

This standard workflow systematically classifies a compound based on its solubility in a series of solvents, providing direct insight into its functional groups.[8][11]

Caption: Workflow for qualitative solubility testing of an organic acid.

Procedure:

-

Water Test: Add ~25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If it dissolves, it is water-soluble. For this compound, it is expected to be largely insoluble.

-

5% NaOH Test: To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates an acidic functional group. This compound is expected to dissolve readily.

-

5% NaHCO₃ Test: To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. Solubility in this weak base indicates a relatively strong acid (like a carboxylic acid). This compound is expected to dissolve, likely with effervescence (CO₂ release).

-

5% HCl Test: To a fresh sample, add 0.75 mL of 5% HCl solution. Lack of solubility confirms the absence of a basic functional group. This compound will be insoluble.

-

Organic Solvent Test: To a fresh sample, add 0.75 mL of a solvent like diethyl ether. Solubility confirms its organic nature. This compound is expected to be soluble.

Thermal Properties

Melting Point: 98-102 °C

The melting point is a fundamental and easily measured physical property. For a pure crystalline solid, melting occurs over a narrow temperature range (typically < 2 °C). A broad melting range, like the one reported, can indicate the presence of impurities, which disrupt the crystal lattice and depress the melting point.[12] Therefore, the observed melting range is a critical indicator of sample purity.

Experimental Protocol: Capillary Melting Point Determination

This is the most common and reliable method for determining the melting point of a solid organic compound.[12]

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Materials:

-

Melting point apparatus (e.g., DigiMelt or Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (must be dry and finely powdered)

Procedure:

-

Sample Loading: Gently tap the open end of a capillary tube into a small pile of the powdered sample to force a small amount of solid into the tube.

-

Sample Packing: Invert the tube and tap the sealed end firmly on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the bottom. The packed sample height should be no more than 2-3 mm for an accurate reading.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid heating (10-20 °C/min) to find a rough range.[2]

-

Accurate Determination: Set the starting temperature of the apparatus to ~15-20 °C below the expected or rapidly determined melting point. Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: Observe the sample through the magnifying lens.

-

Record Range: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last crystal of solid melts completely.

-

-

Report: The melting point is reported as the range T₁ – T₂.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions based on its known hazards.

GHS Hazard Identification:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

References

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Halides with Formic Acid. (2018). Green Chemistry, 20. [URL not available]

- Appchem. This compound. Retrieved from Appchem Product Page. [https://www.appchem.com/product/aj28209.html]

- BLD Pharmatech. This compound | 25922-41-2. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/bld/bl3h9b131c19]

- ChemicalBook. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid Chemical Properties. Retrieved from ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01016868.htm]

- ChemicalBook. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid. (2022-12-30). Retrieved from ChemicalBook. [https://www.chemicalbook.

- Merck. This compound. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/search/25922-41-2]

- Chemistry LibreTexts. (2025-08-20). 4.3: Melting Point Determination Procedure. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Melting_Point/4.

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from University of Tartu. [https://tera.chem.ut.

- University of Calgary. Melting point determination. Retrieved from University of Calgary Chemistry Pages. [https://www.chem.ucalgary.ca/courses/350/Carey5th/Ch13/13-2-2.html]

- PubChem. 3-(Trifluoromethyl)benzoic acid. Retrieved from National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/9963]

- 13C NMR Spectroscopy. Retrieved from Thieme. [https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0034-45377]

- BLD Pharmatech. Safety Data Sheet for this compound. Retrieved from bldpharm.com. [https://file.bldpharm.com/static/upload/prosds/bldsds/6/SDS-BD5557.pdf]

- Apollo Scientific Ltd. This compound | 25922-41-2. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/apo/apo428498328]

- ChemicalBook. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum. Retrieved from ChemicalBook. [https://www.chemicalbook.com/spectrumen_454-92-2_1HNMR.htm]

- Apollo Scientific Ltd. Safety Data Sheet for this compound. Retrieved from apolloscientific.co.uk. [https://store.apolloscientific.co.uk/product/26-dichloro-3-trifluoromethylbenzoic-acid]

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC. [https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-123-App-A.pdf]

- Classification of organic compounds By solubility. Retrieved from a university course material source. [https://www.coursehero.com/file/102738374/Classification-of-organic-compounds-By-solubilitypdf/]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a university course material source. [https://www.coursehero.com/file/p4j578p/EXPERIMENT-1-DETERMINATION-OF-SOLUBILITY-CLASS-OBJECTIVE-To-determine-the/]

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray. [https://www.creative-bioarray.

- PubChem. 2-(Trifluoromethyl)benzoic acid. Retrieved from National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/9899]

- Scribd. Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [https://www.scribd.com/document/352109259/Procedure-For-Determining-Solubility-of-Organic-Compounds]

- MedchemExpress. 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent. Retrieved from MedchemExpress.com. [https://www.medchemexpress.com/4-(trifluoromethyl)benzoic-acid.html]

- IUCr Journals. (2021-01-13). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from IUCr Journals. [https://journals.iucr.org/e/issues/2021/02/00/gz5145/]

- Beilstein Journals. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Retrieved from Beilstein Journals. [https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-13-228-S1.pdf]

- Quora. (2017-06-24). How can you determine the solubility of organic compounds?. Retrieved from Quora. [https://www.quora.com/How-can-you-determine-the-solubility-of-organic-compounds]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid CAS#: 25922-41-2 [amp.chemicalbook.com]

- 3. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid | 25922-41-2 [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum [chemicalbook.com]

- 12. This compound | 25922-41-2 [sigmaaldrich.com]

A Comprehensive Technical Guide to 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid: A Strategic Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of halogen and trifluoromethyl moieties into molecular scaffolds is a cornerstone of rational design. These functional groups can profoundly influence a compound's physicochemical properties, metabolic stability, and biological activity. 2,6-Dichloro-3-(trifluoromethyl)benzoic acid is a key building block that embodies this design philosophy. Its unique substitution pattern—two sterically demanding chlorine atoms flanking a carboxylic acid and a potent electron-withdrawing trifluoromethyl group—renders it a highly valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its synthesis, properties, and strategic applications, with a particular focus on its role in the development of sophisticated chemical entities.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 25922-41-2 | [1] |

| Molecular Formula | C₈H₃Cl₂F₃O₂ | |

| Molecular Weight | 259.01 g/mol | |

| Appearance | Colorless needles or white crystalline solid | |

| Melting Point | 95-97 °C | [2] |

| Purity | Typically ≥97% | |

| Storage | Store in a dry, well-ventilated place at room temperature. |

Spectroscopic Data:

The structural characterization of this compound is confirmed by the following spectroscopic data[3][2]:

-

¹H NMR: δ= 7.72 (d, J = 8.6 Hz, 1H), 7.50 (d, J = 8.6 Hz, 1H) ppm.

-

¹³C NMR: δ= 169.5 (s), 135.4 (s), 135.0 (s), 130.4 (q, J = 2 Hz), 129.1 (q, J = 5 Hz), 128.1 (s), 127.9 (q, J = 32 Hz), 122.1 (q, J = 274 Hz) ppm.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is efficiently achieved via directed ortho-metalation of a dichlorobenzotrifluoride precursor, followed by carboxylation. This method provides good yield and regioselectivity.

Reaction Scheme

Caption: Synthesis of the target compound from 2,4-dichloro-1-(trifluoromethyl)benzene.

Detailed Experimental Protocol

This protocol is based on the methodology reported by Masson et al. in the European Journal of Organic Chemistry[3].

Materials:

-

2,4-Dichloro-1-(trifluoromethyl)benzene (3.6 mL, 5.4 g, 25 mmol)

-

n-Butyllithium (25 mmol)

-

Tetrahydrofuran (THF), anhydrous (50 mL)

-

Hexane (15 mL)

-

Dry ice (CO₂), crushed, in excess

-

Concentrated hydrochloric acid (HCl) (10 mL)

-

Diethyl ether

-

Water

-

Hexane for crystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,4-dichloro-1-(trifluoromethyl)benzene (25 mmol) in a mixture of anhydrous THF (25 mL) and hexane (15 mL).

-

Lithiation: Cool the solution to -75 °C using a dry ice/acetone bath. Slowly add n-butyllithium (25 mmol) dropwise while maintaining the temperature at -75 °C. The solution will turn into a dark purple mixture. Stir the reaction mixture at this temperature for 45 minutes.

-

Carboxylation: Pour the dark purple mixture onto an excess of crushed dry ice that has been wrapped in a small amount of anhydrous THF (25 mL).

-

Work-up: Allow the mixture to warm to room temperature, which will also allow for the evaporation of the excess CO₂. Partition the residue between water (10 mL) and hexane (10 mL).

-

Extraction: Separate the aqueous layer and acidify it with concentrated hydrochloric acid (10 mL). Extract the acidified aqueous layer with diethyl ether (3 x 25 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: Crystallize the crude product from hexane to yield this compound as colorless needles. The reported yield is approximately 4.87 g (75%).[3][2]

Causality Behind Experimental Choices:

-

Directed Ortho-Metalation: The use of n-butyllithium at low temperatures facilitates the deprotonation of the aromatic ring. The regioselectivity of this deprotonation is directed by the trifluoromethyl group, which is a stronger directing group than the chlorine atoms in this system.

-

Low Temperature: The reaction is conducted at -75 °C to prevent side reactions, such as the decomposition of the organolithium intermediate and potential reactions with the solvent (THF).

-

Carboxylation with Dry Ice: Dry ice serves as a simple and efficient source of carbon dioxide for the carboxylation of the organolithium intermediate. Pouring the reaction mixture onto an excess of dry ice ensures that the carboxylation is rapid and complete.

-

Acidic Work-up: The addition of hydrochloric acid protonates the carboxylate salt formed during the reaction, yielding the final benzoic acid product.

Strategic Importance in Agrochemical and Pharmaceutical Synthesis

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.

The Role of Chloro and Trifluoromethyl Groups in Bioactive Molecules

The presence of both chlorine and trifluoromethyl groups on the benzoic acid scaffold is a deliberate design choice to impart desirable properties to the final molecule:

-

Trifluoromethyl Group: This group is a well-established bioisostere for other groups like methyl and isopropyl. Its inclusion can enhance metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity to improve membrane permeability, and increase binding affinity to biological targets due to its strong electron-withdrawing nature.

-

Dichloro Substitution: The two chlorine atoms provide steric bulk, which can enforce a specific conformation on the molecule, potentially leading to higher binding affinity and selectivity for a target receptor or enzyme. The ortho-dichloro pattern can also influence the pKa of the benzoic acid and protect adjacent functional groups from metabolic attack.

Application in the Synthesis of Phenylpyrazole Insecticides: A Fipronil Analogy

While direct synthesis of a commercial drug from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant to the synthesis of potent agrochemicals. A compelling case is the structural similarity to a key intermediate in the synthesis of fipronil, a broad-spectrum phenylpyrazole insecticide.

Fipronil's chemical structure is 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile. The synthesis of fipronil and its analogues often involves the precursor 2,6-dichloro-4-trifluoromethylaniline.[4]

Sources

- 1. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid | CAS: 25922-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. allhdi.com [allhdi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US20060142614A1 - Novel process for the preparation of a synthetic intermediate for pesticides - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid

Introduction

2,6-Dichloro-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid. Its structure, featuring a trifluoromethyl group and ortho-chlorine substituents, makes it a valuable and sophisticated building block in the fields of medicinal chemistry and agrochemical development. The trifluoromethyl moiety is particularly significant; its incorporation into bioactive molecules can enhance metabolic stability, increase lipophilicity, and modify binding affinities, often leading to improved therapeutic efficacy or pesticidal activity.[1] This guide provides a detailed examination of the primary synthetic pathways to this important intermediate, designed for an audience of researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer a comparative analysis to inform strategic synthetic planning.

Primary Synthesis Pathway: Directed Ortho-Metalation (DoM) and Carboxylation

The most direct and efficient reported method for synthesizing this compound involves a directed ortho-metalation (DoM) followed by carboxylation. This strategy leverages the powerful electron-withdrawing nature of the trifluoromethyl group to control the regioselectivity of an aromatic deprotonation-functionalization sequence.

Guiding Principle: The Power of the Trifluoromethyl Director

Directed ortho-metalation is a powerful tool for regioselective aromatic functionalization. It relies on a "Directing Metalation Group" (DMG) that coordinates to a strong organolithium base, delivering the deprotonation to its immediate vicinity (the ortho position).[2][3] While classic DMGs are Lewis basic (e.g., amides, ethers), strongly electron-withdrawing groups like trifluoromethyl (-CF3) can also direct metalation by increasing the kinetic acidity of the ortho-protons.[2]

In the case of the proposed starting material, 2,6-dichlorobenzotrifluoride , the positions ortho to the -CF3 group (C2 and C6) are blocked by chlorine atoms. However, the combined inductive effects of the -CF3 group and the two chlorine atoms render the proton at the C3 position the most acidic on the ring. Consequently, treatment with a strong, non-nucleophilic base like n-butyllithium selectively removes this proton, generating a targeted aryllithium intermediate poised for subsequent reaction.

Note on Starting Material: Several sources describe this synthesis starting from "2,4-dichloro-1-(trifluoromethyl)benzene".[4] However, based on the principles of directed metalation, lithiation of that isomer would not yield the desired this compound. It is scientifically plausible that the correct starting material is 2,6-dichloro-1-(trifluoromethyl)benzene , and this guide proceeds on that basis.

Experimental Workflow: Directed Ortho-Metalation

Caption: Workflow for the DoM synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from the methodology reported by Masson et al.[4]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 2,6-dichloro-1-(trifluoromethyl)benzene (25 mmol) in a mixture of anhydrous tetrahydrofuran (25 mL) and hexane (15 mL).

-

Cooling: Cool the solution to -75 °C using a dry ice/acetone bath. Maintain vigorous stirring.

-

Metalation: Slowly add n-butyllithium (25 mmol, e.g., a 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Upon addition, a dark purple color may develop. Stir the mixture at -75 °C for 45 minutes.

-

Carboxylation: In a separate beaker, wrap an excess of freshly crushed dry ice (solid CO₂) in 25 mL of anhydrous tetrahydrofuran. Rapidly pour the dark aryllithium mixture onto the dry ice slurry with vigorous stirring. The color will dissipate.

-

Quenching and Extraction: Allow the mixture to warm to room temperature. Evaporate the bulk of the solvent under reduced pressure. Partition the resulting residue between water (10 mL) and hexane (10 mL). Separate the layers and retain the aqueous layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated hydrochloric acid (approx. 10 mL). A white precipitate should form.

-

Isolation: Extract the acidified aqueous layer with diethyl ether (3 x 25 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

-

Purification: Crystallize the crude solid from hexane to yield this compound as colorless needles.

Data Summary and Validation

| Parameter | Value | Source |

| Starting Material | 2,6-Dichloro-1-(trifluoromethyl)benzene | (Inferred) |

| Yield | 75% | [4] |

| Melting Point | 95-97 °C | [4] |

| ¹H NMR (CDCl₃) | δ = 7.72 (d, J = 8.6 Hz, 1H), 7.50 (d, J = 8.6 Hz, 1H) ppm | [4] |

| ¹³C NMR (CDCl₃) | δ = 169.5, 135.4, 135.0, 130.4 (q), 129.1 (q), 128.1, 127.9 (q), 122.1 (q) ppm | [4] |

Potential Alternative Pathway: A Multi-Step Approach via Sandmeyer Reaction

An alternative, albeit more theoretical, pathway involves the conversion of an aniline precursor using the classic Sandmeyer reaction. This route is fundamentally sound but is contingent on the availability or efficient synthesis of the key intermediate, 2,6-dichloro-3-(trifluoromethyl)aniline . Currently, a robust synthesis for this specific isomer is not well-documented in the literature, presenting a significant challenge for this approach.

Conceptual Framework

This pathway consists of three core transformations:

-

Diazotization: Conversion of the primary aromatic amine to a diazonium salt.

-

Sandmeyer Cyanation: Copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile to form a benzonitrile.

-

Hydrolysis: Conversion of the benzonitrile to the final carboxylic acid.

Caption: A conceptual multi-step synthesis via Sandmeyer reaction.

Step-by-Step Methodologies (General Protocols)

-

Synthesis of 2,6-dichloro-3-(trifluoromethyl)aniline (The Challenge): As noted, this is the critical and un-optimized step. A potential, though likely low-yielding, approach would involve the direct chlorination of 3-(trifluoromethyl)aniline after protecting the amine (e.g., as an acetanilide). However, this would likely produce a complex mixture of isomers requiring difficult chromatographic separation. A more targeted synthesis would need to be developed for this route to be viable.

-

Diazotization and Cyanation:

-

The aniline precursor would be dissolved in aqueous acid (e.g., HCl) and cooled to 0-5 °C.

-

A solution of sodium nitrite (NaNO₂) in water would be added dropwise to form the aryl diazonium salt.

-

This cold diazonium salt solution would then be added to a solution of copper(I) cyanide (CuCN).[1][5] The reaction is often heated gently to drive the evolution of N₂ gas and formation of the benzonitrile.

-

-

Hydrolysis of the Benzonitrile:

-

The resulting 2,6-dichloro-3-(trifluoromethyl)benzonitrile could be hydrolyzed under either acidic or basic conditions.[6][7]

-

Acidic Hydrolysis: Refluxing the nitrile with a strong aqueous acid like sulfuric acid or hydrochloric acid would directly produce the carboxylic acid.

-

Basic Hydrolysis: Refluxing with an aqueous base like sodium hydroxide would first produce the sodium carboxylate salt, which would then require a separate acidification step to yield the final product.[8]

-

Comparative Analysis and Conclusion

| Feature | Pathway I: Directed Ortho-Metalation | Pathway II: Sandmeyer Reaction |

| Step Count | 1 synthetic step + workup | 3+ synthetic steps (including precursor synthesis) |

| Key Reagents | n-Butyllithium, Dry Ice (CO₂) | NaNO₂, CuCN, Strong Acid/Base |

| Reported Yield | ~75%[4] | Unknown (contingent on aniline synthesis) |

| Scalability | Feasible, but requires cryogenic temperatures (-75 °C) and handling of pyrophoric n-BuLi. | Potentially more scalable if precursor is available; avoids cryogenics but uses highly toxic cyanide. |

| Key Advantage | Direct, highly regioselective, and efficient. | Utilizes classic, well-understood reactions. |

| Key Disadvantage | Requires stringent anhydrous conditions and very low temperatures. | Lack of an established route to the required aniline precursor makes it currently impractical. |

For the laboratory or industrial synthesis of This compound , the Directed Ortho-Metalation (DoM) pathway stands as the superior and validated method . It is a concise, high-yielding, and elegant route that demonstrates excellent control of regiochemistry. While it necessitates specialized conditions, such as cryogenic temperatures and the handling of organolithium reagents, the efficiency and directness of the transformation make it the preferred choice for researchers and drug development professionals. The Sandmeyer reaction pathway, while theoretically sound, remains a conceptual alternative until an efficient and scalable synthesis of the requisite 2,6-dichloro-3-(trifluoromethyl)aniline precursor is developed.

References

-

Goossen, L. J., & Gooßen, K. (2014). Sandmeyer Trifluoromethylation. Synfacts, 10(07), 0729. [Link]

-

Wikipedia contributors. (2024). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Burke, D. S., & Williams, J. M. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition in English, 53(6), 1482–1484. [Link]

-

Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2875–2915. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. Ningbo Inno Pharmchem Co.,Ltd. News. [Link]

-

Angewandte Chemie International Edition. (2025). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C−N into C−CF3. [Link]

-

Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. [Link]

-

WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Patsnap. (n.d.). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. [Link]

-

University of Liverpool. (n.d.). Directed (ortho) Metallation. [Link]

-

Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

-

Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]

-

Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. [Link]

-

Kain Industrial Additive. (2023). Preparation method of this compound. [Link]

-

Allen Career Institute. (n.d.). Hydrolysis of benzonitrile gives. [Link]

-

Vejvoda, V., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. World Journal of Microbiology and Biotechnology, 26(8), 1355–1362. [Link]

-

Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]

-

AnswerXpert. (2023, May 9). The mechanism of acid catalyzed hydrolysis of benzonitrile involves [Video]. YouTube. [Link]

-

CSUN Chemistry. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. allhdi.com [allhdi.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolysis of benzonitrile gives [allen.in]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications as a Core Synthetic Intermediate

Abstract: This technical guide provides a comprehensive overview of 2,6-dichloro-3-(trifluoromethyl)benzoic acid, a key halogenated organic intermediate. The document elucidates its physicochemical properties, details a validated, high-yield laboratory synthesis via directed ortho-metalation, and explores the mechanistic rationale behind the synthetic strategy. Furthermore, it discusses the compound's strategic importance as a versatile building block in medicinal chemistry and agrochemical research, stemming from the unique electronic and steric properties conferred by its trifluoromethyl and chloro-substituents. A detailed experimental protocol and essential safety information are provided to enable researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Introduction and Physicochemical Profile

This compound is a polysubstituted aromatic carboxylic acid. Its formal IUPAC name is indeed This compound . The structure is notable for the presence of three distinct functional groups on the benzene ring: a carboxylic acid, two chlorine atoms, and a trifluoromethyl (CF₃) group. This specific arrangement of electron-withdrawing groups makes it a valuable and highly functionalized scaffold in synthetic chemistry.

The trifluoromethyl group is a cornerstone of modern pharmaceutical design. Its high electronegativity, metabolic stability, and lipophilicity can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, improving factors like cell membrane permeability and binding affinity to target proteins.[1][2][3] The chloro-substituents further modulate the electronic landscape of the molecule and provide additional sites for potential cross-coupling reactions. Consequently, this benzoic acid derivative serves as a crucial precursor for more complex molecular architectures.[1][4]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 25922-41-2 | [4][5] |

| Molecular Formula | C₈H₃Cl₂F₃O₂ | [5][6] |

| Molecular Weight | 259.01 g/mol | [5][6] |

| Physical Form | White to off-white powder or crystals | |

| Melting Point | 95-97 °C | [7][8] |

| Purity | Typically ≥97% | |

| InChI Key | WRNSEKNHEIXBES-UHFFFAOYSA-N | [6] |

| SMILES | OC(=O)C1=C(Cl)C(=CC=C1Cl)C(F)(F)F | [5] |

Synthesis and Mechanistic Rationale

The most efficient and commonly cited synthesis of this compound is achieved via a directed ortho-metalation (DoM) reaction, followed by carboxylation.[7][8] This strategy leverages the directing ability of the substituents on the starting material, 2,4-dichloro-1-(trifluoromethyl)benzene, to achieve high regioselectivity.

Synthetic Workflow Overview

The overall transformation is a two-step, one-pot process that converts the readily available dichlorobenzotrifluoride isomer into the desired benzoic acid with a reported yield of approximately 75%.[7][8]

Caption: High-level workflow for the synthesis of the target benzoic acid.

Mechanistic Insights

1. Directed ortho-Metalation (Deprotonation): The synthesis begins by treating 2,4-dichloro-1-(trifluoromethyl)benzene with a strong, non-nucleophilic base, n-butyllithium (n-BuLi). The reaction is conducted at a very low temperature (-75 °C) in a mixture of tetrahydrofuran (THF) and hexane.[7][8]

-

Causality: The choice of n-BuLi is critical; it is a potent enough base to abstract an aromatic proton. The regioselectivity of this deprotonation is directed by the existing substituents. The trifluoromethyl group is a strong directing group for metalation, and the chlorine atoms also contribute to the acidity of the adjacent protons. The proton at the C6 position is the most sterically accessible and is flanked by directing groups, making it the most acidic site for lithiation.

-

Trustworthiness: The extremely low temperature is essential to prevent side reactions, such as the decomposition of the n-BuLi or the highly reactive aryl lithium intermediate. The formation of a characteristic dark purple mixture provides a visual confirmation of the formation of the organolithium species.[7][8]

2. Carboxylation: The newly formed aryl lithium anion is a powerful nucleophile. This reactive intermediate is then quenched by adding it to an excess of crushed dry ice (solid carbon dioxide).[7][8]

-

Causality: The carbon atom in CO₂ is electrophilic and is readily attacked by the carbanion of the aryl lithium intermediate. This forms a lithium carboxylate salt. Using a large excess of dry ice ensures that the organolithium species is completely consumed.

3. Acidic Workup and Purification: The final step is to protonate the carboxylate salt. After evaporating the solvents, the residue is partitioned, and the aqueous layer containing the salt is acidified with concentrated hydrochloric acid.[7][8]

-

Causality: The addition of a strong acid (HCl) protonates the lithium carboxylate, yielding the final, neutral this compound, which is sparingly soluble in water and precipitates or can be extracted.

-

Trustworthiness: The product is then purified by extraction with an organic solvent like diethyl ether, followed by crystallization from hexane. This purification method yields colorless needles with a sharp melting point of 95-97 °C, which serves as a validation of purity.[7][8]

Applications as a Synthetic Building Block

The true value of this compound lies in its utility as a versatile intermediate for constructing more elaborate molecules, particularly in the fields of drug discovery and agrochemical science.

Caption: Role as a precursor to diverse functional derivatives.

The primary reactive handle is the carboxylic acid group, which can be readily converted into a variety of other functionalities:

-

Amide Bond Formation: The carboxylic acid can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form amides. This is one of the most common reactions in medicinal chemistry for linking molecular fragments.

-

Esterification: Reaction with alcohols under acidic conditions yields esters, which can be used as prodrugs or to modify the solubility and transport properties of a molecule.

-

Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride. This intermediate can then react with a broad spectrum of nucleophiles to form amides, esters, and other derivatives under mild conditions.

The trifluoromethylated phenyl core of this molecule is a privileged scaffold found in numerous FDA-approved drugs, where it contributes to improved metabolic stability and target engagement.[2]

Validated Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established literature procedures and provides a self-validating system for synthesis.[7][8]

Materials:

-

2,4-Dichloro-1-(trifluoromethyl)benzene (5.4 g, 25 mmol)

-

n-Butyllithium (2.5 M in hexanes, 10 mL, 25 mmol)

-

Tetrahydrofuran (THF), anhydrous (50 mL total)

-

Hexane, anhydrous (15 mL)

-

Dry Ice (CO₂), crushed (excess)

-

Concentrated Hydrochloric Acid (HCl) (10 mL)

-

Diethyl ether (75 mL)

-

Water (10 mL)

-

Magnesium sulfate or Sodium sulfate, anhydrous

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble the three-necked flask with a stirrer, dropping funnel, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

-

Initial Solution: Add 2,4-dichloro-1-(trifluoromethyl)benzene (25 mmol), anhydrous THF (25 mL), and anhydrous hexane (15 mL) to the flask.

-

Cooling: Cool the solution to -75 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (25 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A dark purple color should develop.

-

Stirring: Stir the mixture at -75 °C for an additional 45 minutes.

-

Carboxylation: In a separate beaker, wrap an excess of crushed dry ice in 25 mL of anhydrous THF. Pour the dark purple reaction mixture onto the dry ice slurry with vigorous stirring. Allow the mixture to warm to room temperature as the CO₂ sublimes.

-

Workup: Evaporate the solvents using a rotary evaporator. Partition the resulting residue between water (10 mL) and hexane (10 mL) to remove any unreacted starting material.

-

Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous layer by adding concentrated HCl (10 mL) dropwise until the pH is ~1. A white precipitate should form.

-

Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 25 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: Recrystallize the crude solid from hot hexane to yield pure this compound.

Validation and Characterization:

-

¹H NMR: δ = 7.72 (d, J = 8.6 Hz, 1H), 7.50 (d, J = 8.6 Hz, 1H) ppm.[7][8]

-

¹³C NMR: δ = 169.5 (s), 135.4 (s), 135.0 (s), 130.4 (q, J = 2 Hz), 129.1 (q, J = 5 Hz), 128.1 (s), 127.9 (q, J = 32 Hz), 122.1 (q, J = 274 Hz) ppm.[7][8]

Safety, Handling, and Storage

Safety Profile:

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents and bases.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established by its robust synthesis and the strategic importance of its functional groups. The trifluoromethyl moiety, in particular, positions it as a desirable building block for the development of next-generation pharmaceuticals and agrochemicals. The detailed synthetic protocol and mechanistic understanding provided in this guide offer researchers the necessary tools to confidently produce and employ this compound in their research and development pipelines.

References

- Masson E, Marzi E, Cottet F, et al. (2005). Metalation and Derivatization of All Six Dichlorobenzotrifluorides: Site Selectivities. European Journal of Organic Chemistry, 2005(20):8. (URL provided by Guidechem: )

- Kain Industrial Additive. (2023). Preparation method of this compound. (Source URL: )

- Appchem. This compound Product Page. (Source URL: )

- ChemicalBook. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid Product Page. (Source URL: )

- Sigma-Aldrich. 2,6-Dichloro-3-(trifluoromethyl)

- Sigma-Aldrich. This compound Product Page (Apollo Scientific). (Source URL: )

- Merck (Sigma-Aldrich). This compound General Product Listing. (Source URL: )

- FINETECH INDUSTRY LIMITED. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid Product Page. (Source URL: )

-

Chen, Z., Zheng, L., & Su, W. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research. (Source URL: [Link])

- Sigma-Aldrich. This compound Product Page (Fluorochem). (Source URL: )

- Benchchem. 2-Chloro-3-(trifluoromethyl)benzoic acid Product Page. (Source URL: )

-

Annaraj, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. (Source URL: [Link])

- Benchchem. Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals. (Source URL: )

-

Fujikawa, K., & Ishihara, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. (Source URL: [Link])

-

Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (Source URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid | 25922-41-2 [chemicalbook.com]

- 5. appchemical.com [appchemical.com]

- 6. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid | CAS: 25922-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. Page loading... [wap.guidechem.com]

- 8. allhdi.com [allhdi.com]

- 9. This compound | 25922-41-2 [sigmaaldrich.com]

A Comprehensive Technical Guide to 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid

Introduction

2,6-Dichloro-3-(trifluoromethyl)benzoic acid is a specialized organic intermediate that serves as a critical building block in the synthesis of complex molecules.[1][2] Its utility is primarily recognized in the realms of medicinal chemistry and agrochemical development, where the unique combination of its functional groups—two chlorine atoms, a trifluoromethyl group, and a carboxylic acid moiety—imparts desirable physicochemical and biological properties to target compounds.[3] The strategic placement of electron-withdrawing chlorine and trifluoromethyl groups on the aromatic ring significantly influences the molecule's reactivity, acidity, and lipophilicity. This guide provides an in-depth examination of its molecular characteristics, a validated synthesis protocol, spectroscopic signature, applications in drug design, and essential safety protocols for laboratory handling.

Core Physicochemical & Structural Data

The fundamental properties of this compound are pivotal for its application in synthetic chemistry. These data provide the quantitative basis for experimental design, from stoichiometry calculations to purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 259.01 g/mol | [4][5][6][7] |

| Molecular Formula | C₈H₃Cl₂F₃O₂ | [6][7][8] |

| CAS Number | 25922-41-2 | [4][5][8] |

| Appearance | Colorless needles or solid powder | [1][9] |

| Melting Point | 95-97 °C | [1][10] |

| Canonical SMILES | OC(=O)C1=C(Cl)C(=CC=C1Cl)C(F)(F)F | [8] |

| InChI Key | WRNSEKNHEIXBES-UHFFFAOYSA-N | [5][7][9] |

Synthesis Protocol & Mechanistic Rationale

The preparation of this compound is reliably achieved via a directed ortho-metalation followed by carboxylation. The described method starts from 2,4-dichloro-1-(trifluoromethyl)benzene, yielding the final product in high purity.[1][10]

Reaction Workflow Diagram

Caption: Synthesis workflow from starting material to final product.

Expert Rationale Behind Experimental Choices

-

Choice of Base and Temperature: N-butyllithium (n-BuLi) is a potent organolithium base. Its use is critical for the deprotonation of the aromatic ring. The reaction is conducted at -75 °C to manage the highly exothermic nature of the metalation and to prevent undesirable side reactions, such as decomposition of the organolithium intermediate or reaction at other sites.[1][10]

-

Metalation Site Selectivity: The trifluoromethyl group is a strong electron-withdrawing group, increasing the acidity of adjacent protons. However, the directed metalation occurs at the C6 position (ortho to one chlorine and meta to the other), a result of the complex interplay between the directing effects of the substituents and kinetic vs. thermodynamic control.

-

Carboxylation and Workup: Crushed dry ice serves as an inexpensive and efficient source of carbon dioxide for the carboxylation step. The subsequent acidic workup with concentrated hydrochloric acid is essential to protonate the newly formed carboxylate salt, yielding the final benzoic acid product.[1][10] Extraction with ethyl ether isolates the organic product from the aqueous layer, and crystallization from hexane affords the compound as colorless needles with high purity.[1][10]

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[1][10]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-1-(trifluoromethyl)benzene (5.4 g, 25 mmol) in a mixture of anhydrous tetrahydrofuran (THF, 25 mL) and hexane (15 mL).

-

Metalation: Cool the solution to -75 °C using a dry ice/acetone bath. To this, slowly add n-butyllithium (25 mmol) while maintaining the internal temperature below -70 °C. Stir the resulting dark purple mixture at -75 °C for 45 minutes.

-

Carboxylation: Pour the reaction mixture onto an excess of freshly crushed dry ice that has been partially suspended in 25 mL of anhydrous THF.

-

Quenching and Extraction: Allow the mixture to warm to room temperature. Evaporate the solvents under reduced pressure. Partition the residue between water (10 mL) and hexane (10 mL) to remove unreacted starting material.

-

Acidification: Separate the aqueous layer and acidify it with concentrated hydrochloric acid (10 mL).

-

Product Isolation: Extract the acidified aqueous layer with ethyl ether (3 x 25 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Crystallize the crude product from hexane to yield this compound as colorless needles (Expected yield: ~4.87 g, 75%).[1][10]

Spectroscopic Analysis and Structural Confirmation

Spectroscopic data are essential for the unequivocal confirmation of the molecular structure. The reported NMR data provide a clear signature for the synthesized compound.[1][10]

| Spectroscopic Data | Observed Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H NMR | δ = 7.72 (d, J = 8.6 Hz, 1H), 7.50 (d, J = 8.6 Hz, 1H) ppm |

| ¹³C NMR | δ = 169.5 (s), 135.4 (s), 135.0 (s), 130.4 (q, J = 2 Hz), 129.1 (q, J = 5 Hz), 128.1 (s), 127.9 (q, J = 32 Hz), 122.1 (q, J = 274 Hz) ppm |

Data Interpretation:

-

The ¹H NMR spectrum shows two doublets in the aromatic region, consistent with two adjacent protons on the benzene ring.[1][10]

-

The ¹³C NMR spectrum displays the expected number of carbon signals. The signal at 169.5 ppm corresponds to the carboxylic acid carbon. The quartets arise from carbon-fluorine coupling with the -CF₃ group, with the large coupling constant (J = 274 Hz) being characteristic of the trifluoromethyl carbon itself.[1][10]

Applications in Drug Development & Agrochemicals

The true value of this compound lies in its role as a strategic scaffold. The trifluoromethyl (-CF₃) group is a bioisostere for several functional groups and is a cornerstone of modern drug design.[11]

The Role of the Trifluoromethyl Group

Incorporating a -CF₃ group into a drug candidate is a well-established strategy to enhance its therapeutic profile.[12]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes). This often increases the drug's half-life.[11]

-

Lipophilicity: The -CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cell membranes and enhance its binding affinity to protein targets.[11]

-

Binding Interactions: The strong dipole moment and electron-withdrawing nature of the -CF₃ group can lead to favorable interactions within a protein's active site, improving potency and selectivity.[12]

Caption: Relationship between the molecule's structure and its applications.

This compound is therefore a valuable precursor for synthesizing novel therapeutic agents and next-generation herbicides and pesticides where such enhanced properties are desired.[3]

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.

GHS Hazard Information

| Hazard Class | Code | Description | Pictogram | Signal Word |

| Skin Irritation | H315 | Causes skin irritation | GHS07 | Warning |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | GHS07 | Warning |

Recommended Safe Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

-

Handling: Avoid generating dust.[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a poison center or doctor.[13]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined synthesis, characterized physicochemical properties, and the strategic value of its trifluoromethyl group make it a compound of significant interest for researchers in drug discovery and materials science. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

References

-

Title: this compound | 25922-41-2 Source: Appchem URL: [Link]

-

Title: Preparation method of this compound Source: Kain Industrial Additive URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC - PubMed Central URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid | 25922-41-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 25922-41-2 [sigmaaldrich.com]

- 6. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid CAS#: 25922-41-2 [amp.chemicalbook.com]

- 7. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid | CAS: 25922-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. appchemical.com [appchemical.com]

- 9. This compound | 25922-41-2 [sigmaaldrich.com]

- 10. allhdi.com [allhdi.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 13. fishersci.fr [fishersci.fr]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

2,6-dichloro-3-(trifluoromethyl)benzoic acid safety data sheet

An In-depth Technical Guide to the Safe Handling of 2,6-dichloro-3-(trifluoromethyl)benzoic acid

Introduction: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the building blocks of innovation. Among these is this compound (CAS No. 25922-41-2), a halogenated organic compound whose utility in synthesis is matched by the imperative for its safe handling.[1] This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a deeper, more contextualized understanding of this compound's safety profile. As scientists, our primary directive is not merely to follow safety protocols but to comprehend the rationale behind them. This document is engineered for researchers and drug development professionals, providing not just the "what" but the "why" of safe laboratory practices, ensuring that scientific advancement and personal safety proceed in tandem.

Section 1: Core Chemical Identity and Physicochemical Properties

Understanding a chemical's fundamental properties is the bedrock of its safe manipulation. These characteristics dictate its behavior under various laboratory conditions and inform the specific handling and storage protocols required.

Chemical Identification:

The presence of both chloro- and trifluoromethyl- groups on the benzoic acid backbone creates a molecule with specific reactivity and toxicological considerations. The following table summarizes its key physical and chemical properties.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Physical Form | White or almost white powder; crystals.[4] | ChemicalBook[4], Sigma-Aldrich |

| Melting Point | 98-102 °C | ChemicalBook[4] |

| Boiling Point | 301.4 ± 42.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.625 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| pKa | 1.17 ± 0.25 (Predicted) | ChemicalBook[4] |

| Storage Temp. | Room Temperature; sealed in dry conditions. | Sigma-Aldrich |

These predicted values provide a reliable estimation for risk assessment and experimental planning. The relatively low melting point indicates that inadvertent heating could cause it to melt, potentially increasing exposure risks.

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] The Globally Harmonized System (GHS) provides a universal framework for understanding these hazards. The primary risks associated with this solid compound stem from direct contact and inhalation of its dust.

GHS Classification Summary:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

These classifications are not arbitrary; they are based on toxicological data indicating the compound's potential to cause localized irritation upon contact with skin, eyes, and the respiratory system.[3][6] The causality is clear: the chemical's properties can disrupt cellular integrity in these tissues, leading to an inflammatory response.

Caption: GHS Hazard Overview for the Compound.

Section 3: Proactive Risk Mitigation and Personal Protective Equipment (PPE)

The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and PPE—is the guiding principle for mitigating laboratory risks. For this compound, engineering controls and PPE are paramount.

Engineering Controls: The First Line of Defense The primary engineering control is ventilation. All handling of this compound powder must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][6] This is a non-negotiable standard. The rationale is to capture any generated dust at the source, preventing it from entering the operator's breathing zone and the general laboratory environment. Safety showers and eyewash stations must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): The Essential Barrier PPE is the last line of defense, but it is critical. The selection of PPE must be deliberate and based on a thorough risk assessment.

Table 2: Mandatory Personal Protective Equipment (PPE)

| Protection Type | Specification | Purpose and Rationale |

| Eye/Face Protection | Chemical safety goggles conforming to EN 166 or NIOSH standards.[1][5] A face shield may be required for larger quantities. | To prevent airborne dust from causing serious eye irritation (H319). Goggles provide a seal against dust that standard safety glasses do not.[1] |

| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves must be inspected before use.[7] | To prevent direct skin contact, which causes irritation (H315).[1][3] Contaminated gloves must be disposed of as hazardous waste. |

| Body Protection | Laboratory coat and long-sleeved clothing.[1] | To prevent accidental skin exposure on arms and body.[1] |

| Respiratory Protection | Not typically required for small-scale use with adequate ventilation.[1] For large spills or poor ventilation, a NIOSH/MSHA-approved dust respirator is necessary.[1][5] | To prevent inhalation of dust, which may cause respiratory irritation (H335).[3] |

Section 4: Validated Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for reproducibility in science and safety. The following workflows are designed to be self-validating systems for safe handling.

Experimental Protocol: Safe Handling Workflow

-

Pre-Handling Assessment: Before handling, confirm that the chemical fume hood is operational, the work area is clean, and all required PPE is available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use anti-static weigh boats or paper to minimize dust dispersal. Avoid actions that generate dust, such as scraping or vigorous shaking.[1][6]

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate the work surface.

-

Clothing: Contaminated clothing should be removed and washed before reuse.[3][6]

Storage Protocol:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]

-

Location: Store away from incompatible materials such as strong oxidizing agents.[8]

-

Environment: A cool, dark place is recommended to prevent any potential degradation.

Section 5: Emergency Procedures—A Framework for Rapid Response

Preparedness is key to mitigating the impact of any laboratory incident.

First-Aid Measures Immediate and correct first aid can significantly reduce the severity of an exposure.

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][6] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[3][6] The extended rinsing time is crucial to ensure all particulate matter is flushed from the eye.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs or persists, get medical advice.[3] Remove and launder contaminated clothing before reuse.[3]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][6] If the person feels unwell or is not breathing, call a poison center or doctor and provide artificial respiration if necessary.[3][6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[3][6] Do not induce vomiting. Seek medical attention if symptoms occur.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide. The choice should be appropriate for the surrounding fire.[5]

-

Specific Hazards: The compound may decompose upon combustion to generate poisonous fumes, including carbon oxides and hydrogen fluoride.[5][9] Therefore, firefighters must wear self-contained breathing apparatus (SCBA).[5]

Accidental Release Measures (Spill Cleanup) In the event of a spill, a calm and methodical response is required.

Protocol: Spill & Leak Cleanup

-

Evacuate & Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[1]

-

Don PPE: Before approaching the spill, don all required PPE as detailed in Table 2, including respiratory protection if the spill is large or ventilation is poor.

-

Containment: Prevent the powder from spreading or entering drains.[1]

-

Cleanup: Carefully sweep or vacuum the spilled material.[1][6] Do not use methods that create airborne dust. Place the collected material into a suitable, clearly labeled, and closed container for disposal.[1][6]

-

Decontamination: Thoroughly clean the affected area after the material has been removed.[1]

Caption: A stepwise workflow for accidental spills.

Section 6: Environmental and Disposal Considerations

While specific environmental hazard data is limited, halogenated organic compounds warrant careful disposal to prevent environmental release.[1]